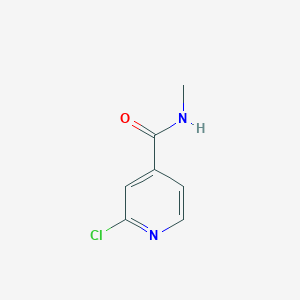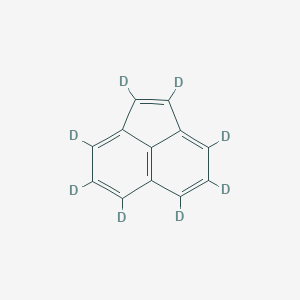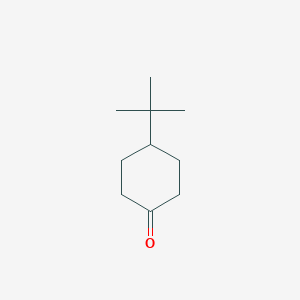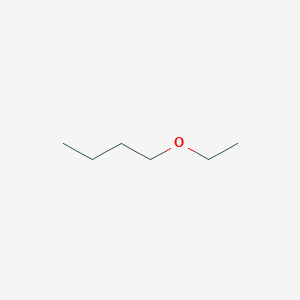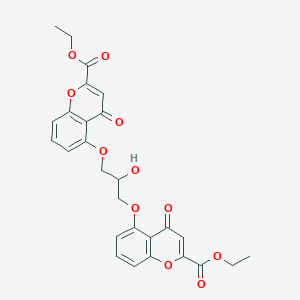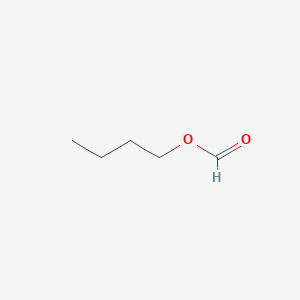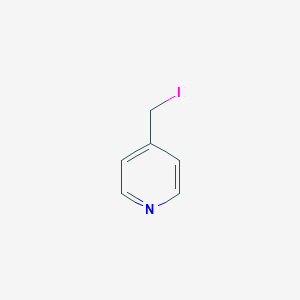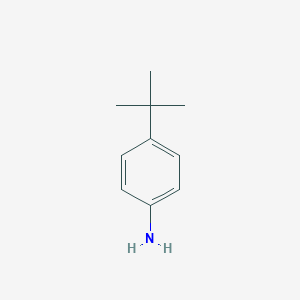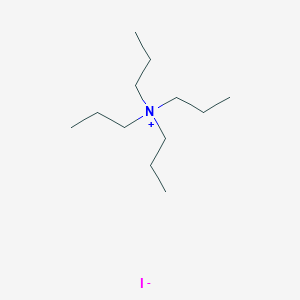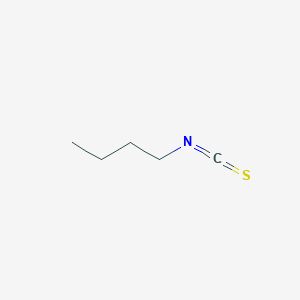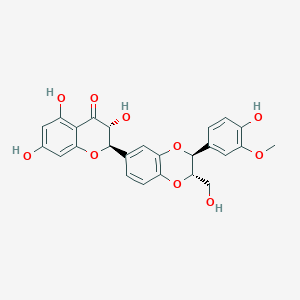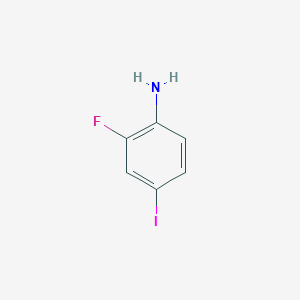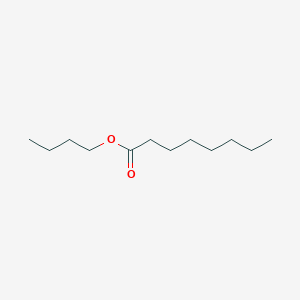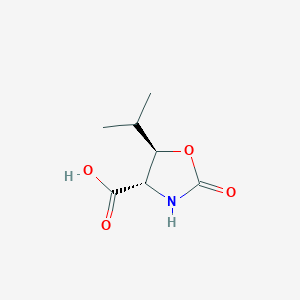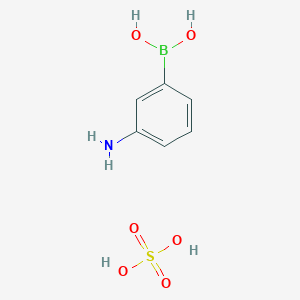
3-Aminophenylboronic Acid Hemisulfate
説明
3-Aminophenylboronic Acid Hemisulfate is a boronic acid derivative . It is used as an intermediate in pharmaceutical synthesis and has potential as a glucose-sensitive matrix . It is also used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing .
Synthesis Analysis
3-Aminophenylboronic Acid Hemisulfate is used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing . It is also used in the preparation of phenylboronic acid (PBA) monolayer-modified Au electrode for the voltammetric sensing of uridine and cytidine .Molecular Structure Analysis
The molecular formula of 3-Aminophenylboronic Acid Hemisulfate is H2NC6H4B(OH)2 · 0.5H2SO4 . It has a molecular weight of 185.98 .Chemical Reactions Analysis
3-Aminophenylboronic Acid Hemisulfate can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . It can also be used in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .Physical And Chemical Properties Analysis
3-Aminophenylboronic Acid Hemisulfate is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid hygroscopicity .科学的研究の応用
Glucose Sensing
- Summary of Application : 3-Aminophenylboronic Acid Hemisulfate is used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing .
- Methods of Application : The compound is used to synthesize phenylboronic acid-functionalized hydrogels. These hydrogels are then incorporated into microfluidic flow cells. When glucose is present, it interacts with the phenylboronic acid, causing a change in the hydrogel that can be detected .
- Results or Outcomes : This application allows for the real-time, non-invasive monitoring of glucose levels, which is particularly useful for managing diabetes .
Protein Immobilization
- Summary of Application : 3-Aminophenylboronic Acid Hemisulfate is used in the synthesis of phenylboronic acid-salicylhydroxamic acid-derived complexing reagent for protein immobilization on chromatographic support .
- Methods of Application : The compound is used to create a complexing reagent that can bind to proteins. This reagent is then used to immobilize proteins on a chromatographic support, allowing for the separation and analysis of different proteins .
- Results or Outcomes : This application enables the separation and analysis of proteins, which is crucial in many areas of biological research and drug development .
Suzuki-Miyaura Cross-Coupling
- Summary of Application : 3-Aminophenylboronic Acid Hemisulfate is used as a reagent in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : In a typical Suzuki-Miyaura reaction, the boronic acid compound (in this case, 3-Aminophenylboronic Acid Hemisulfate) is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results or Outcomes : This reaction is widely used in organic synthesis to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .
Preparation of Antivirulence Drugs
- Summary of Application : 3-Aminophenylboronic Acid Hemisulfate is used in the preparation of antivirulence drugs, specifically inhibitors of Streptococcus agalactiae Stk1 .
- Methods of Application : The compound is used to synthesize inhibitors that target the Stk1 protein in Streptococcus agalactiae, a bacterium that can cause infections in humans .
- Results or Outcomes : The development of these inhibitors can lead to new treatments for infections caused by Streptococcus agalactiae .
Suzuki-Miyaura Cross-Coupling
- Summary of Application : 3-Aminophenylboronic Acid Hemisulfate is used as a reagent in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : In a typical Suzuki-Miyaura reaction, the boronic acid compound (in this case, 3-Aminophenylboronic Acid Hemisulfate) is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results or Outcomes : This reaction is widely used in organic synthesis to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .
Preparation of Antivirulence Drugs
- Summary of Application : 3-Aminophenylboronic Acid Hemisulfate is used in the preparation of antivirulence drugs, specifically inhibitors of Streptococcus agalactiae Stk1 .
- Methods of Application : The compound is used to synthesize inhibitors that target the Stk1 protein in Streptococcus agalactiae, a bacterium that can cause infections in humans .
- Results or Outcomes : The development of these inhibitors can lead to new treatments for infections caused by Streptococcus agalactiae .
Safety And Hazards
3-Aminophenylboronic Acid Hemisulfate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
特性
IUPAC Name |
(3-aminophenyl)boronic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8BNO2.H2O4S/c2*8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h2*1-4,9-10H,8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTAURVTSWDIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18B2N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophenylboronic Acid Hemisulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



